(4-((3,5-二甲基苯基)氨基)-7-甲基-1,8-萘啶-3-基)(3-甲基哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

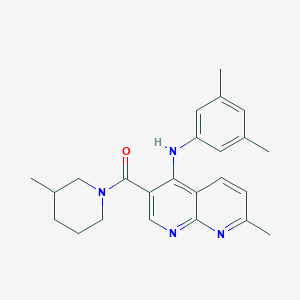

N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.

BenchChem offers high-quality N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Suzuki–Miyaura 偶联反应

Suzuki–Miyaura (SM) 偶联反应是一种强大的过渡金属催化的碳-碳键形成反应。由于其温和的条件和官能团耐受性,它已在广泛的应用中得到应用。在 SM 偶联中,有机硼试剂与亲电有机基团反应,由钯催化剂促进。 该化合物可以作为 SM 偶联反应中的硼试剂 .

去硼化

去硼化涉及从硼酸酯中去除硼基团。通过使用亲核性较低的硼酸盐络合物,如 (3,5-双(三氟甲基)苯基)锂,研究人员可以选择性地实现去硼化。 该过程在合成复杂分子(包括杂环化合物)中具有应用 .

芳基化和酰化

该化合物的氨基和酮官能团使其适合于芳基化和酰化反应。例如,对环庚三烯酮部分的酰化导致形成 3-[芳基(乙酰基)氨基]环庚三烯酮衍生物。 这些反应可用于合成多种有机化合物 .

生物活性

N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C26H30N4O3

- Molecular Weight : 446.5 g/mol

The compound features a naphthyridine core, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is hypothesized to involve interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors that mediate cellular signaling pathways.

- Gene Expression Regulation : Potential effects on transcription factors or other components involved in gene expression have been suggested.

Anticancer Activity

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit anticancer properties. For instance:

- Study Findings : A study demonstrated that naphthyridine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Immunomodulatory Effects

Another area of interest is the immunomodulatory potential of this compound:

- Mechanism : As described in patent literature, this compound may function as an immune modulator, influencing cytokine production and immune cell activity .

Neuroprotective Effects

The structural components of the compound suggest possible neuroprotective effects:

- Research Insights : Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease management.

Case Studies and Research Findings

属性

IUPAC Name |

[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-15-6-5-9-28(14-15)24(29)21-13-25-23-20(8-7-18(4)26-23)22(21)27-19-11-16(2)10-17(3)12-19/h7-8,10-13,15H,5-6,9,14H2,1-4H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCNIEWNHSYAIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)C)C)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。